2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid
CAS No.:
Cat. No.: VC16534372
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N2O2 |
|---|---|
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 2-(pyrazol-1-ylmethyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C7H8N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4H,1,5H2,(H,10,11) |
| Standard InChI Key | YYYKAZMWEVBJHZ-UHFFFAOYSA-N |
| Canonical SMILES | C=C(CN1C=CC=N1)C(=O)O |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(pyrazol-1-ylmethyl)prop-2-enoic acid . Alternative names include:
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2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid
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1236034-44-8 (CAS Registry Number)
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AKOS013433697
Molecular Formula and Weight
The molecular formula corresponds to a monoisotropic mass of 152.05858 Da . The molecular weight of 152.15 g/mol is derived from the sum of atomic masses in the formula.
Identifier Codes
Structural Characteristics
2D and 3D Conformations
The compound’s 2D structure (Figure 1) reveals a planar pyrazole ring (atoms N1, C2, N3, C4, C5) connected to a methylene group (-CH-), which bridges to a prop-2-enoic acid group () . The 3D conformer analysis indicates that the pyrazole ring and acrylic acid moiety adopt a near-orthogonal arrangement due to steric and electronic interactions between the aromatic ring and the carboxylic acid group .
Tautomerism and Resonance
The pyrazole ring exhibits tautomerism, with the 1H-pyrazole form being predominant under standard conditions . The acrylic acid group participates in resonance stabilization, where the double bond () delocalizes electrons toward the carbonyl oxygen, enhancing acidity () .
Physicochemical Properties
Computed Physicochemical Data
Key properties calculated using PubChem’s algorithms include:
Spectral Data
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IR Spectroscopy: Strong absorption bands at 1700–1680 cm (C=O stretch) and 2500–3300 cm (O-H stretch) .
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NMR Spectroscopy:
Synthetic Pathways and Optimization
Hypothetical Synthesis Routes
While no explicit synthesis for this compound is documented, analogous pyrazole-acrylic acid derivatives are typically synthesized via:
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Mitsunobu Reaction: Coupling pyrazole methanol with acrylic acid derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Knoevenagel Condensation: Reacting pyrazole aldehydes with malonic acid derivatives in the presence of a base .
Example Reaction Scheme:
Industrial-Scale Production Challenges
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